
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole is a heterocyclic aromatic compound that features a pyrrole ring substituted with both 3,5-dimethylphenyl and 4-nitrophenyl groups
準備方法
The synthesis of 1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include pyrrole oxides, amino derivatives, and substituted pyrroles.
科学的研究の応用
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which 1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
Similar compounds to 1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole include:
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-aminophenyl)-1H-pyrrole: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-chlorophenyl)-1H-pyrrole:
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-methoxyphenyl)-1H-pyrrole: The methoxy group introduces different electronic effects, influencing the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
66144-29-4 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(3,5-dimethylphenyl)-2-methyl-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-14(2)10-19(9-13)20-12-17(11-15(20)3)16-4-6-18(7-5-16)21(22)23/h4-12H,1-3H3 |
InChIキー |
KIYSVXDRVALDKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


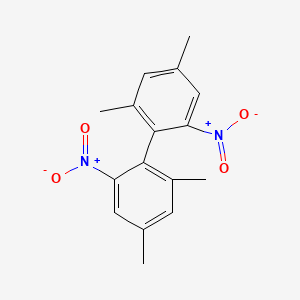
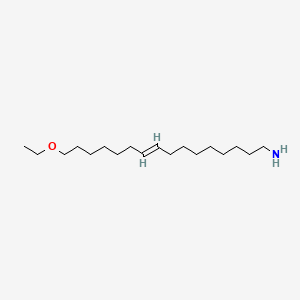
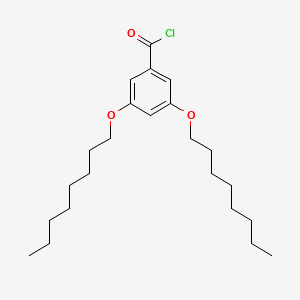
![2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide](/img/structure/B14459260.png)


![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)
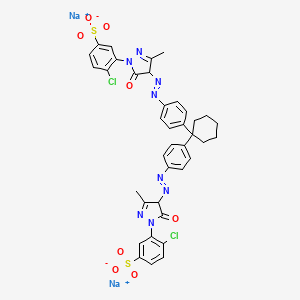

![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459287.png)
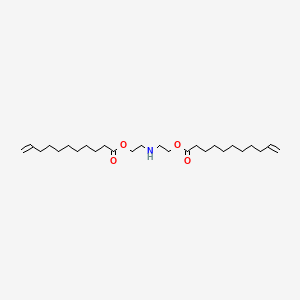

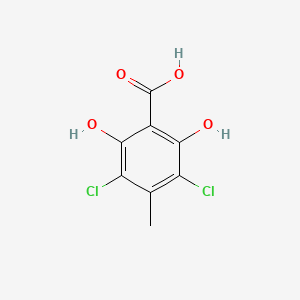
![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
